4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Overview
Description
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is a chemical compound that features a piperidine ring attached to a sulfonyl group and a phenylamine moiety
Scientific Research Applications
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine typically involves the reaction of 4-methyl-3-chlorosulfonylbenzoic acid with piperidine. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature. The process involves the following steps:
Reaction Setup: A suspension of 4-methyl-3-chlorosulfonylbenzoic acid in acetonitrile is prepared.
Addition of Piperidine: Piperidine is added dropwise to the suspension at 0°C.
Stirring and Warming: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.
Workup: The reaction mixture is concentrated under reduced pressure, dissolved in aqueous sodium hydroxide, and washed with tert-butyl methyl ether. The aqueous layer is acidified with hydrochloric acid and extracted with tert-butyl methyl ether.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
- 4-Methyl-3-(piperidine-1-sulfonyl)-benzoic acid
- Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)
- 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate
Uniqueness: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUXIXDLSWYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387943 | |
Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50354-99-9 | |
Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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